Cas no 586994-86-7 ({7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid)

Technical Introduction: {7-[(4-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a fluorinated coumarin derivative with a substituted acetic acid moiety at the 3-position. Its structural features, including the 4-fluorobenzyl ether and dimethyl substitution on the chromene core, contribute to its potential utility in medicinal chemistry and biochemical research. The compound’s well-defined heterocyclic scaffold may offer advantages in binding affinity and selectivity, making it a candidate for further investigation in enzyme inhibition or receptor modulation studies. Its synthetic accessibility and stability under standard conditions enhance its suitability for experimental applications. Further characterization of its physicochemical and pharmacological properties is warranted.
{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid structure
586994-86-7 structure
Product Name:{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
CAS No:586994-86-7
MF:C20H17FO5
MW:356.344389677048
CID:5548223
Update Time:2025-06-22

{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
    • Inchi: 1S/C20H17FO5/c1-11-15-7-8-17(25-10-13-3-5-14(21)6-4-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
    • InChI Key: USIZOMSCVIIADD-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=C(C)C(OCC3=CC=C(F)C=C3)=CC=C2C(C)=C1CC(O)=O

{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid Pricemore >>

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Additional information on {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Introduction to {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid (CAS No. 586994-86-7)

{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 586994-86-7, belongs to the chromene class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its substituted benzyl and acetic acid moieties, contribute to its unique chemical properties and make it a subject of interest for researchers exploring novel pharmacological agents.

The fluorine atom in the 4-fluorobenzyl group is a key structural element that influences the electronic properties and reactivity of the molecule. Fluorinated aromatic compounds are widely studied due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In the context of {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, the presence of this fluorine substituent may play a crucial role in determining its biological efficacy and selectivity.

The chromene core of this compound is characterized by a benzene ring fused with a pyranone structure. This type of heterocycle is well-documented for its role in various biological processes and has been extensively investigated for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. The dimethyl substitution at the 4 and 8 positions of the chromene ring further modifies its electronic distribution and may influence its interaction with biological targets. These structural features make {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid a promising candidate for further exploration in drug discovery.

The acetic acid moiety at the 3-position of the chromene ring introduces a carboxylic acid functional group, which is known for its ability to participate in various biochemical reactions. Carboxylic acids are versatile pharmacophores that can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity. This feature may be particularly useful in designing molecules that require precise targeting within biological systems. Additionally, the acetic acid group can be further functionalized through esterification or amidation, opening up possibilities for generating derivatives with tailored properties.

In recent years, there has been growing interest in developing novel therapeutic agents based on chromene derivatives due to their demonstrated biological activities. For instance, studies have shown that certain chromene compounds exhibit potent anti-inflammatory effects by inhibiting key inflammatory pathways such as NFκB and COX enzymes. The structural motif of {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid aligns well with these findings, suggesting that it may possess similar anti-inflammatory properties. Furthermore, its ability to interact with biological targets through multiple binding sites could enhance its therapeutic efficacy.

The synthesis of {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid involves a series of well-established organic reactions that highlight the synthetic versatility of chromene derivatives. The introduction of the fluorobenzyl group through nucleophilic substitution or coupling reactions is a common strategy in medicinal chemistry for introducing fluorine atoms into aromatic rings. These reactions are typically performed under controlled conditions to ensure high yield and purity. The subsequent modifications involving the dimethyl groups and the acetic acid moiety further demonstrate the synthetic flexibility of this class of compounds.

The pharmacological evaluation of {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxyoxygenation-H-chromenamino]acetic acid has been conducted using both in vitro and in vivo models. In vitro studies have revealed that this compound exhibits significant inhibitory activity against various enzymes implicated in inflammation and oxidative stress. For example, preliminary data suggest that it may inhibit COX enzymes responsible for prostaglandin synthesis, thereby reducing inflammation. Additionally, its ability to scavenge reactive oxygen species has been observed, indicating potential antioxidant properties.

In vivo studies have further supported these findings by demonstrating that {7-[flubenzyl)-oxy)-dimethyloxygenation-H-chromenamino]acetic acid can attenuate inflammatory responses in animal models of acute and chronic inflammation. These studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNFα and ILβ in tissues affected by inflammation. Moreover, its ability to cross the blood-brain barrier has been observed in some models, suggesting potential therapeutic applications for neurological disorders associated with inflammation.

The fluorine-containing benzyl group in {7-[flubenzyl)-oxy)-dimethyloxygenation-H-chromenamino]acetic acid may contribute to its improved pharmacokinetic properties compared to non-fluorinated analogs. Fluorine atoms are known to enhance metabolic stability by preventing oxidative degradation by cytochrome P450 enzymes. This can lead to longer half-lives for drugs containing fluorine substituents and improved bioavailability. Additionally, fluorine atoms can influence drug transport across biological membranes due to their ability to modulate lipophilicity and solubility.

The dimethyl groups at positions 4 and 8 on the chromene ring may also play a role in enhancing binding affinity to biological targets by increasing hydrophobic interactions or improving shape complementarity with receptor sites. These structural features are often exploited in drug design to optimize receptor binding while minimizing off-target effects. The acetic acid moiety at position 3 provides another site for interaction with biological targets through hydrogen bonding or other non-covalent interactions.

The synthesis of derivatives based on {7-[flubenzyl)-oxy)-dimethyloxygenation-H-chromenamino]acetic acid offers a rich ground for exploration due to the presence of multiple functional groups that can be modified chemically. For example, fluorobenzyl derivatives have been widely used as intermediates in pharmaceutical synthesis due to their reactivity and ease of functionalization.
The acetic acid group can be converted into esters or amides using standard organic chemistry techniques.
Additionally,
the chromene core itself can be modified through various reactions such as oxidation or reduction.
These modifications allow researchers
to fine-tune
the chemical properties
and biological activities
of these compounds
for specific therapeutic applications.
The future prospects
)

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